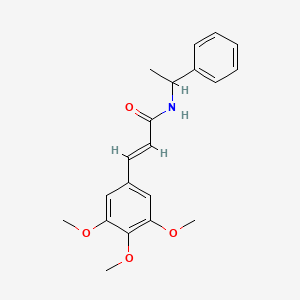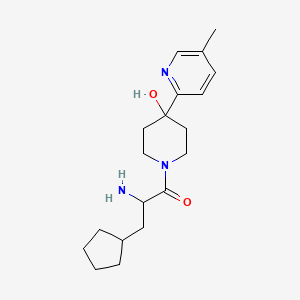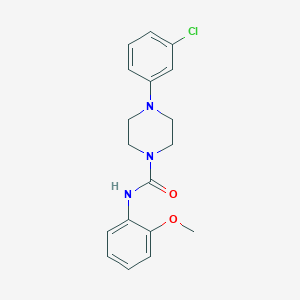
4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPB belongs to the family of sulfonamide compounds and is known to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been found to inhibit the activity of several enzymes and signaling pathways that are involved in the development and progression of various diseases, including cancer, fibrosis, and inflammation. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide involves the inhibition of several enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the breakdown of extracellular matrix proteins. MMPs are involved in several physiological processes, including tissue remodeling, wound healing, and angiogenesis. This compound has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides in cells. PDEs are involved in several cellular processes, including smooth muscle contraction, platelet aggregation, and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of MMPs, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This inhibition leads to a reduction in tissue remodeling, which can be beneficial in the treatment of fibrosis and cancer. This compound has also been found to inhibit the activity of PDEs, which can lead to a reduction in inflammation and smooth muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of several enzymes and signaling pathways that are involved in the development and progression of various diseases. This makes it a valuable tool for studying the mechanisms underlying these diseases. Another advantage of using this compound is its specificity for certain enzymes and signaling pathways, which allows for more targeted and precise experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Another limitation of using this compound is its potential for off-target effects. This compound has been found to inhibit the activity of several enzymes and signaling pathways, which can lead to unintended effects in cells and tissues.
Orientations Futures
There are several future directions for the study of 4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One direction is the development of more specific and potent inhibitors of MMPs and PDEs. This could lead to the development of more effective therapies for diseases such as cancer, fibrosis, and inflammation. Another future direction is the study of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent for this disease.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-fibrotic properties and has been found to inhibit the activity of several enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has advantages and limitations for lab experiments, and there are several future directions for its study. The synthesis method of this compound is a multi-step process that requires careful attention to detail and a high degree of precision.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide involves the reaction between 4-methoxybenzenesulfonyl chloride and 4-pyridinemethanol in the presence of pyridine as a catalyst. The resulting product is then reacted with 1-pyrrolidinecarbonyl chloride to form the final product, this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and a high degree of precision.
Propriétés
IUPAC Name |
4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-17-5-4-15(12-16(17)18(22)21-10-2-3-11-21)26(23,24)20-13-14-6-8-19-9-7-14/h4-9,12,20H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFHOGOQAOQJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyridinamine](/img/structure/B5433016.png)
![2-amino-3-(ethoxycarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5433021.png)
![4-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5433026.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5433038.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5433046.png)


![N~2~-methyl-N~1~-[1-(4-piperidin-1-ylphenyl)ethyl]glycinamide](/img/structure/B5433065.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5433068.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433078.png)
![(3S*,4S*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5433093.png)